

Performance of Everolimus-d4 in Mass Spectrometry Systems: A Comparative Guide

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Compound of Interest

Compound Name: Everolimus-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **Everolimus-d4** as an internal standard in various mass spectrometry systems for the quantification of the immunosuppressant drug Everolimus. The information presented is based on available experimental data, focusing on key analytical performance parameters.

Executive Summary

Everolimus-d4, a deuterated stable isotope-labeled internal standard, is widely utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of Everolimus. Its co-elution with the analyte and similar ionization behavior make it an ideal choice for correcting variations during sample preparation and analysis. This guide delves into its performance characteristics, offering a comparison with alternative internal standards and detailing the experimental protocols for its application.

Performance Data Overview

The following tables summarize the quantitative performance of analytical methods utilizing **Everolimus-d4** for the quantification of Everolimus. The data is compiled from various studies employing different LC-MS/MS systems.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Mass Spectrometry System	Linearity Range (ng/mL)	Correlation Coefficient (r)	LLOQ (ng/mL)	Citation
LC-MS/MS (not specified)	1.27 - 64.80	> 0.99	1.27	[1] [2]
LC-MS/MS (not specified)	1.0 - 50.0	> 0.98	1.0	[3] [4]
LC-MS/MS (Waters Acquity TQD)	1 - 41	Not specified	1	[5]
Agilent 6460 or 6470 Triple Quadrupole	0.10 - 100	Not specified	Not specified	[6]
LC-MS/MS (not specified)	2 - 50	Not specified	Not specified	[7]
Waters Xevo-G2 QTOF	54 - 135 µg/mL	$r^2=0.9979$	Not specified	[8]

Table 2: Accuracy and Precision

Mass Spectrometry System	Concentration Level	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (% Recovery / % Bias)	Citation
LC-MS/MS (not specified)	Not specified	<15%	<15%	98.3% - 108.1%	[3]
LC-MS/MS (not specified)	Not specified	<10% (Within-day)	<8% (Between-day)	91% - 110% (Trueness)	[9]
LC-MS/MS (not specified)	Not specified	≤14.6%	Not specified	Within 11.1%	[10][11][12]
LC-MS/MS (not specified)	5.3, 12.0, 17.2 ng/mL	3.1% - 16.5% (Within-day)	3.1% - 16.5% (Between-day)	Not specified	[13]

Comparison with Alternative Internal Standards

Everolimus-d4 is often compared to structural analogs, such as 32-desmethoxyrapamycin, used as internal standards. While both have shown acceptable performance, stable isotope-labeled standards like **Everolimus-d4** are generally preferred.

A study comparing **Everolimus-d4** with 32-desmethoxyrapamycin found that both internal standards yielded acceptable results with a total coefficient of variation for Everolimus between 4.3% and 7.2%. [3] However, **Everolimus-d4** demonstrated a more favorable comparison with an independent LC-MS/MS method, showing a better slope (0.95 vs. 0.83). [3] Another study concluded that while isotopically labeled internal standards are generally considered superior, they may not always be essential, as both types of standards can provide acceptable precision and accuracy. [9]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Everolimus in whole blood using **Everolimus-d4** as an internal standard, based on common methodologies.

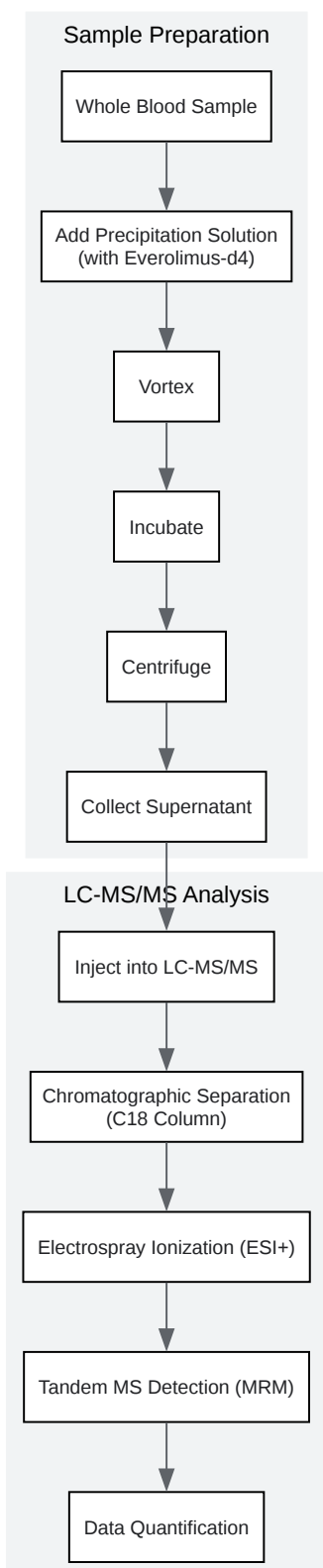
1. Sample Preparation

- Protein Precipitation: To 100 µL of whole blood sample, calibrator, or quality control sample, add 500 µL of a precipitation solution (e.g., acetonitrile containing 0.1M ZnSO₄) which includes **Everolimus-d4** at a known concentration.[4]
- Vortexing: Vortex the mixture for approximately 10 seconds at high speed to ensure thorough mixing and protein precipitation.[4]
- Incubation: Incubate the samples at room temperature for 10 minutes.[4]
- Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
- Supernatant Transfer: Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

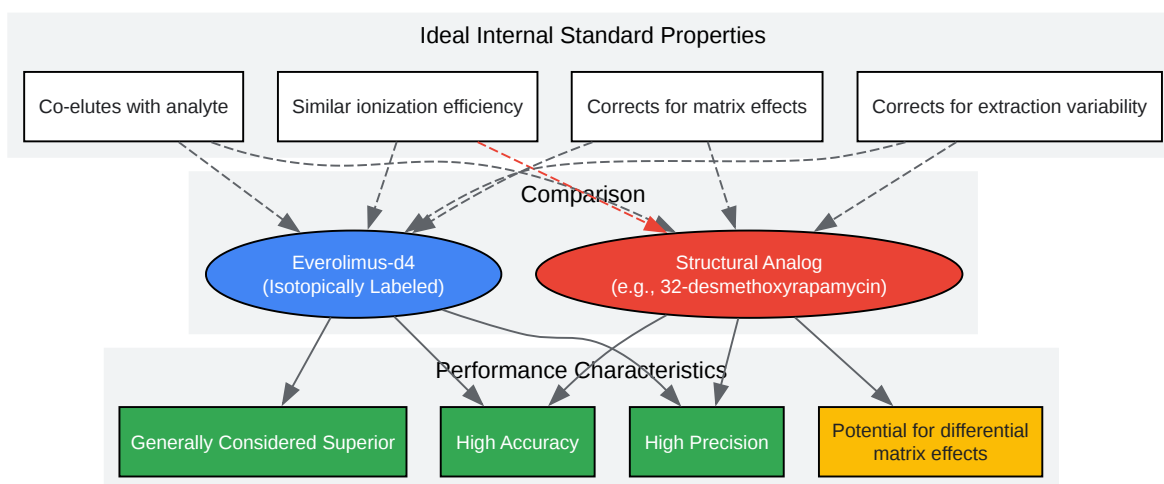
- Chromatographic Separation: Inject an aliquot of the supernatant onto a reverse-phase C18 column.[9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol) is typically used.
- Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[10][11][12] Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Everolimus and **Everolimus-d4**.
 - Everolimus transitions: For example, 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[3]
 - **Everolimus-d4** transitions: For example, 979.6 → 912.5.[6]

Visualizations



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Caption: Experimental workflow for Everolimus quantification.



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Caption: Comparison of internal standards.

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